ethyl (2Z)-2-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
ETHYL (2Z)-2-{[5-(2-BROMO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-(3,4-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its complex structure, which includes multiple functional groups such as bromine, nitro, furan, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2Z)-2-{[5-(2-BROMO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-(3,4-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by their condensation and cyclization to form the final product. Common reagents used in these reactions include bromine, nitrobenzene, furan derivatives, and various catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of large-scale reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL (2Z)-2-{[5-(2-BROMO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-(3,4-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Substitution: Halogen atoms such as bromine can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: As a complex organic compound, it can be used in studies related to organic synthesis, reaction mechanisms, and material science.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a candidate for studies on enzyme inhibition, receptor binding, or cellular pathways.
Industry: The compound may be used in the development of new materials, coatings, or chemical intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of ETHYL (2Z)-2-{[5-(2-BROMO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-(3,4-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ETHYL (2Z)-2-{[5-(2-BROMO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-(3,4-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE include other thiazolopyrimidines and compounds with similar functional groups. Examples include:
Thiazolopyrimidine derivatives: Compounds with variations in the substituents on the thiazolopyrimidine core.
Furan derivatives: Compounds with different substituents on the furan ring.
Bromo-nitrobenzene derivatives: Compounds with different substituents on the benzene ring.
Uniqueness
The uniqueness of ETHYL (2Z)-2-{[5-(2-BROMO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-(3,4-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific combination of functional groups and the resulting chemical properties. This unique structure may confer distinct reactivity, biological activity, or material properties compared to similar compounds.
Properties
Molecular Formula |
C29H24BrN3O8S |
---|---|
Molecular Weight |
654.5 g/mol |
IUPAC Name |
ethyl (2Z)-2-[[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C29H24BrN3O8S/c1-5-40-28(35)25-15(2)31-29-32(26(25)16-6-10-22(38-3)23(12-16)39-4)27(34)24(42-29)14-18-8-11-21(41-18)19-9-7-17(33(36)37)13-20(19)30/h6-14,26H,5H2,1-4H3/b24-14- |
InChI Key |
SSPMQENRMRGTFV-OYKKKHCWSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)/C(=C/C4=CC=C(O4)C5=C(C=C(C=C5)[N+](=O)[O-])Br)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(=CC4=CC=C(O4)C5=C(C=C(C=C5)[N+](=O)[O-])Br)S2)C |
Origin of Product |
United States |
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